molecular formula C15H13N3O3 B1331060 2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde CAS No. 314746-80-0

2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde

Cat. No. B1331060
M. Wt: 283.28 g/mol
InChI Key: MMFBWAYVOBIYEV-UHFFFAOYSA-N
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Description

The compound "2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde" is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their broad spectrum of biological activities, including antibacterial, fungicidal, antiviral, antitumor, and anti-monoamine oxidase properties .

Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrimidine derivatives can be achieved through various methods. One approach involves the mixed aldol condensation of tetrahydrocarbazole-1-ones with furan-2-carbaldehyde to obtain furylmethylene tetrahydrocarbazol-1-ones, which can be further utilized to synthesize heteroannulated carbazoles . Another method includes the reduction of aminopyrimidinecarbonitriles to aminopyrimidinecarbaldehydes, followed by condensation with carbonitriles, ketones, and polyfunctional carbonyl compounds to afford pyrido[2,3-d]pyrimidines . Additionally, the reactivity of hydroxy-oxo-pyrido[1,2-a]pyrimidine carbaldehyde towards various nucleophiles has been explored to prepare a series of new compounds, including enaminones, Schiff's bases, and chalcone-like derivatives .

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidine derivatives has been studied using single crystal X-ray diffraction. This technique has provided insights into the three-dimensional hydrogen-bonded framework of related compounds, such as 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde, which exhibits a polarized electronic structure and is linked by a combination of hydrogen bonds into a three-dimensional framework .

Chemical Reactions Analysis

Pyrido[1,2-a]pyrimidine derivatives can undergo various chemical reactions. For instance, the condensation of pyrido[1,2-a]pyrimidine with aromatic aldehydes has been reported, leading to the synthesis of fused polycyclic pyrimidines . Furthermore, cyclocondensation reactions have been employed to synthesize pyrido[2,3-d]pyrimidines, which can be facilitated by acid to accelerate the reaction .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde" are not detailed in the provided papers, the general properties of pyrido[1,2-a]pyrimidine derivatives can be inferred. These compounds are likely to exhibit solid-state properties conducive to crystal formation, as evidenced by the successful X-ray diffraction studies . Their reactivity with various nucleophiles suggests that they possess reactive sites that can be exploited in synthetic chemistry to create a diverse array of derivatives . The biological activities associated with this class of compounds also imply that they have significant potential in pharmaceutical applications .

Scientific Research Applications

  • Cycloaddition Reactions : The derivatives of 2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde have been studied for their ability to undergo intramolecular [4+2] cycloaddition reactions. This process yields diastereomeric tetraazapentaphene derivatives, demonstrating the compound's potential in organic synthesis and materials science (Noguchi, Mizukoshi, & Nishimura, 1997).

  • Biological Activities : Pyrido[1,2-a]pyrimidine derivatives, which include this compound, are known for a broad spectrum of biological activities. They exhibit antibacterial, fungicidal, antiviral, antitumor, and anti-monoamine oxidase properties, making them significant in the field of medicinal chemistry and drug development (Harutyunyan, 2016).

  • Nucleophilic Condensation Reactions : The compound shows interesting reactivity towards N- and C-nucleophiles. This reactivity has been harnessed to synthesize a variety of derivatives, including enaminones and Schiff’s bases. These reactions are valuable in creating diverse chemical structures for further exploration in chemical synthesis (Abass, Ismail, Abdel-Monem, & Mayas, 2010).

  • Chemical Modification for Analgesic Properties : Modifications of the pyrido[1,2-a]pyrimidine nucleus, such as methylation, have been investigated to enhance biological properties like analgesic effects. This research highlights the compound's potential in pharmaceutical applications (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

  • Synthesis of Fused Polycyclic Pyrimidines : The compound's condensation with aromatic aldehydes has been explored for synthesizing fused polycyclic pyrimidines. Such compounds are of interest in the development of new materials and complex organic molecules (Gein, Tsyplyakova, Stashina, & Bakulev, 2008).

  • Hydrogen-bonded Frameworks : Studies have shown that derivatives of this compound can form hydrogen-bonded frameworks and sheets. These structural features are important in the development of new materials with specific physical properties (Low, Trilleras, Cobo, Marchal, & Glidewell, 2007).

properties

IUPAC Name

2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-10-4-5-13-17-14(16-7-11-3-2-6-21-11)12(9-19)15(20)18(13)8-10/h2-6,8-9,16H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFBWAYVOBIYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=O)NCC3=CC=CO3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350488
Record name 2-{[(Furan-2-yl)methyl]amino}-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde

CAS RN

314746-80-0
Record name 2-{[(Furan-2-yl)methyl]amino}-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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